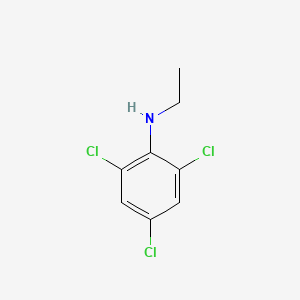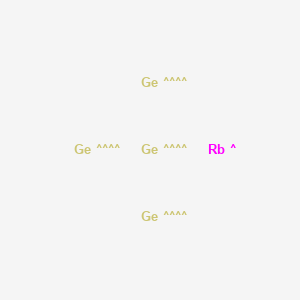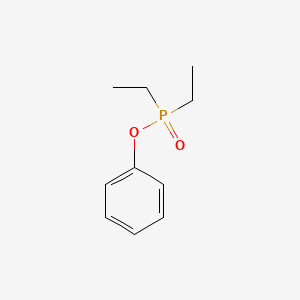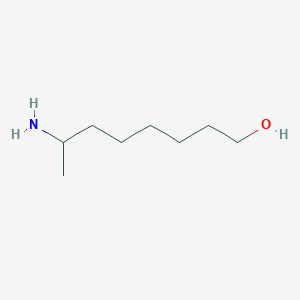
7-Aminooctan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Aminooctan-1-OL, also known as 8-Amino-1-octanol, is an organic compound with the molecular formula C8H19NO. It is a primary amine and alcohol, characterized by an amino group (-NH2) attached to the eighth carbon of an octanol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Aminooctan-1-OL can be synthesized through several methods. One common approach involves the reduction of 8-nitrooctanol using a reducing agent such as sodium borohydride (NaBH4) in methanol. The reaction typically occurs at room temperature and yields this compound after purification .
Another method involves the reaction of 8-bromo-1-octanol with ammonia (NH3) in the presence of a catalyst. This reaction proceeds under mild conditions and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 8-nitrooctanol. This process is carried out in a hydrogen atmosphere at elevated temperatures and pressures, using a catalyst such as palladium on carbon (Pd/C). The resulting product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
7-Aminooctan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or esters.
Aplicaciones Científicas De Investigación
7-Aminooctan-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Aminooctan-1-OL involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1-Octanol: A primary alcohol with a similar carbon chain but lacking the amino group.
8-Aminooctanoic Acid: Contains an amino group but has a carboxylic acid instead of a hydroxyl group.
8-Amino-2-octanol: Similar structure but with the amino group attached to the second carbon.
Uniqueness
7-Aminooctan-1-OL is unique due to the presence of both an amino group and a hydroxyl group on an eight-carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Número CAS |
62870-50-2 |
|---|---|
Fórmula molecular |
C8H19NO |
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
7-aminooctan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-8(9)6-4-2-3-5-7-10/h8,10H,2-7,9H2,1H3 |
Clave InChI |
FXKGKWBZPTUJNT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


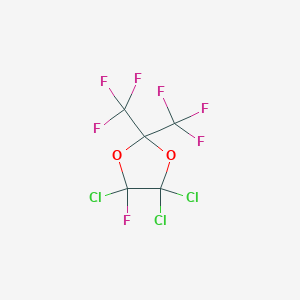
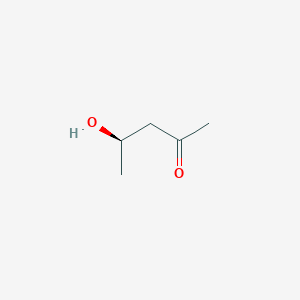
![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
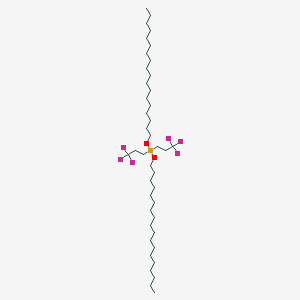
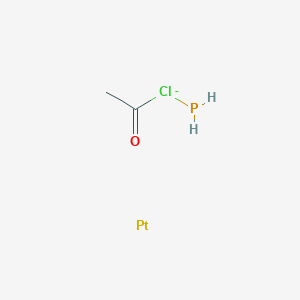

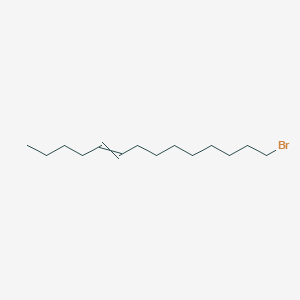
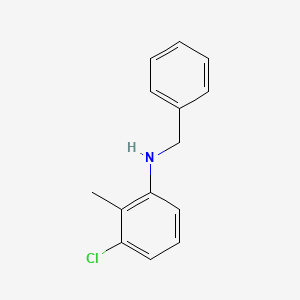
![Benzene, 1,1'-[butylidenebis(thio)]bis-](/img/structure/B14507438.png)
